molecular formula C12H19NO2 B1291030 {3-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 912569-56-3

{3-[3-(Dimethylamino)propoxy]phenyl}methanol

Cat. No.: B1291030
CAS No.: 912569-56-3
M. Wt: 209.28 g/mol
InChI Key: BABQTNDHVRVEJD-UHFFFAOYSA-N
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Description

{3-[3-(Dimethylamino)propoxy]phenyl}methanol is a synthetic organic compound featuring a phenyl ring substituted with a methanol (-CH₂OH) group at the 3-position and a 3-(dimethylamino)propoxy (-O-(CH₂)₃-N(CH₃)₂) side chain. This structure confers both hydrophilic (due to the alcohol and tertiary amine) and hydrophobic (aromatic ring, alkyl chain) properties, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its molecular formula is C₁₂H₁₉NO₂ (molecular weight: 209.29 g/mol), and it is typically a solid at room temperature .

Properties

IUPAC Name

[3-[3-(dimethylamino)propoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9,14H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQTNDHVRVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640314
Record name {3-[3-(Dimethylamino)propoxy]phenyl}methanol
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Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-56-3
Record name 3-[3-(Dimethylamino)propoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name {3-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Dimethylamino)propoxy]benzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Dimethylamino)propoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzeneboronic acid with dimethylaminopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[3-(Dimethylamino)propoxy]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{3-[3-(Dimethylamino)propoxy]phenyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[3-(Dimethylamino)propoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • (4-[3-(Dimethylamino)propoxy]phenyl)methanol (CAS 426831-08-5) Structure: Methanol group at the 4-position of the phenyl ring. Molecular Weight: 209.29 g/mol (identical to the target compound). For example, the para-substituted derivative may exhibit different crystallinity (solid form, 97% purity) compared to the meta-substituted target compound .

Functional Group Variants

  • [3-(Dimethylamino)phenyl]methanol (CAS 23501-93-1) Structure: Direct attachment of dimethylamino (-N(CH₃)₂) to the phenyl ring without the propoxy linker. Molecular Weight: 151.21 g/mol. Key Differences: The absence of the propoxy chain reduces steric bulk and hydrophobicity, impacting its utility in drug design. Boiling point: 104°C at 4 Torr; density: 1.1 g/cm³ .
  • 3-[3-(Dimethylamino)propoxy]benzaldehyde (CAS 26815-13-4) Structure: Benzaldehyde (-CHO) replaces the methanol group. Molecular Formula: C₁₂H₁₇NO₂. Key Differences: The aldehyde group increases electrophilicity, making it more reactive in condensation reactions compared to the alcohol derivative .

Ethanolamine Derivatives

  • 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (CAS 774192-30-2) Structure: Ethanolamine (-CH₂NH-CH₂CH₂OH) substituent with a chlorophenyl group. Molecular Weight: 317.80 g/mol.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
{3-[3-(Dimethylamino)propoxy]phenyl}methanol C₁₂H₁₉NO₂ 209.29 Not reported ~1.1 (estimated) Polar solvents
(3-(Dimethylamino)phenyl)methanol C₉H₁₃NO 151.21 104 (at 4 Torr) 1.1 Alcohols, ethers
3-[3-(Dimethylamino)propoxy]benzaldehyde C₁₂H₁₇NO₂ 207.27 Not reported ~1.2 Organic solvents

Biological Activity

{3-[3-(Dimethylamino)propoxy]phenyl}methanol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propoxy chain linked to a phenolic moiety . This unique structure suggests diverse interactions with biological targets, enhancing its potential for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2, which is crucial in the metabolism of phospholipids. This inhibition can lead to pathological conditions like phospholipidosis when exposed to certain drugs .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.
  • Cytotoxicity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits the activity of phospholipase A2 at concentrations that suggest therapeutic relevance. For example, a study reported significant inhibition at concentrations around 50 μM .
  • Cytotoxicity Testing : In a comparative study involving cancer cell lines such as MDA-MB-231 and U251 MG, derivatives showed IC50 values ranging from 11.20 μM to 18.00 μM, indicating their potential as anticancer agents .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with molecular targets could lead to downregulation of pro-inflammatory pathways, providing insights into its anti-inflammatory properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminophenolAmino group instead of dimethylaminoAnalgesic properties
3-(Dimethylamino)-1-butanolShorter alkyl chainPotential antidepressant activity
4-Hydroxy-N,N-dimethylanilineHydroxyl and dimethylamino groupsAntioxidant and anticancer effects

This table highlights the distinct properties and potential applications of this compound compared to other compounds.

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